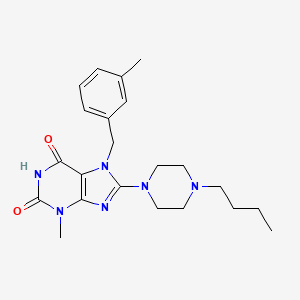

8-(4-butylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 8-(4-butylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione belongs to a class of purine-2,6-dione derivatives, which have been extensively studied for their affinity and selectivity towards various serotonin receptors such as 5-HT_1A, 5-HT_2A, and 5-HT_7. These derivatives are of significant interest due to their potential psychotropic activities, including antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves the chemical diversification of the purine-2,6-dione core by introducing hydrophobic substituents at positions 7 or 8 or elongating the linker length between arylpiperazine and the purine core. These modifications aim to enhance the compound's receptor affinity and selectivity, thereby optimizing its pharmacological profile (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of these compounds typically involves characterizing the electronic and spatial configuration to understand how these attributes affect their interaction with different serotonin receptors. Computational studies, including docking studies, are employed to analyze the binding mode of these compounds at receptor sites, providing insights into the structure-activity relationships (SAR) that underlie their pharmacological effects (Zagórska et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives typically focus on modifications that can alter their receptor affinity and pharmacological profile. This includes reactions aimed at introducing different substituents or modifying existing ones to explore their impact on the compound’s activity at various serotonin receptors (Chłoń-Rzepa et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are important for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). X-ray crystallography and NMR spectroscopy are commonly used techniques for determining these physical properties and understanding how they influence the compound's drug-likeness and bioavailability (Chłoń-Rzepa et al., 2014).

Chemical Properties Analysis

The chemical properties, including the compound’s reactivity, stability, and interaction with biological molecules, play a crucial role in its pharmacological action. Studies often focus on the compound's ability to engage with target receptors without being prematurely degraded or metabolized, ensuring that it remains active and effective for the desired period (Khaliullin & Shabalina, 2020).

properties

IUPAC Name |

8-(4-butylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-4-5-9-26-10-12-27(13-11-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)15-17-8-6-7-16(2)14-17/h6-8,14H,4-5,9-13,15H2,1-3H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUGEDBNLOWUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)

![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)

![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)